molecular formula C7H12O B13012480 Bicyclo[4.1.0]heptan-2-ol CAS No. 6376-96-1

Bicyclo[4.1.0]heptan-2-ol

Cat. No.: B13012480
CAS No.: 6376-96-1
M. Wt: 112.17 g/mol
InChI Key: YUZVFUMVDCKMOI-UHFFFAOYSA-N
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Description

Bicyclo[4.1.0]heptan-2-ol is an organic compound with a unique bicyclic structure. It is characterized by a seven-membered ring fused to a three-membered ring, with a hydroxyl group attached to the second carbon atom. This compound is of interest due to its strained ring system, which imparts unique chemical reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[4.1.0]heptan-2-ol can be synthesized through various methods. One common approach involves the transition metal-catalyzed cycloisomerization of 1,6-enynes. This reaction typically uses platinum (II) or gold (I) catalysts to facilitate the formation of the bicyclic structure . Another method involves the Diels-Alder reaction followed by selective reduction and functionalization steps .

Industrial Production Methods

Industrial production of this compound often relies on scalable synthetic routes that can be optimized for yield and purity. The transition metal-catalyzed cycloisomerization method is particularly favored due to its efficiency and the availability of catalysts.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[4.1.0]heptan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as thionyl chloride and phosphorus tribromide can be used for converting the hydroxyl group into halides.

Major Products Formed

    Oxidation: Carbonyl compounds such as ketones and aldehydes.

    Reduction: Regeneration of this compound from its carbonyl derivatives.

    Substitution: Halogenated derivatives and other functionalized compounds.

Scientific Research Applications

Bicyclo[4.1.0]heptan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of bicyclo[4.1.0]heptan-2-ol involves its interaction with molecular targets such as enzymes. For example, its oxidation by horse liver alcohol dehydrogenase involves the transfer of hydrogen as a hydride, without cleavage of the three-membered ring . This unique mechanism is due to the strained ring system, which influences the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo[4.1.0]heptan-2-ol is unique due to its specific ring strain and reactivity. The presence of a three-membered ring fused to a seven-membered ring imparts distinct chemical behavior, making it a valuable compound in synthetic chemistry and research.

Biological Activity

Bicyclo[4.1.0]heptan-2-ol, a bicyclic organic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

This compound has the following chemical properties:

PropertyValue
CAS Number 200883-45-0
Molecular Formula C7_7H12_{12}O
Molecular Weight 112.17 g/mol
IUPAC Name (1R,2S,6S)-bicyclo[4.1.0]heptan-2-ol
InChI Key YUZVFUMVDCKMOI-XVMARJQXSA-N

Biological Activity

Research indicates that this compound exhibits various biological activities, including interactions with enzymes and potential therapeutic applications.

The compound's biological activity is primarily attributed to its hydroxyl group, which can form hydrogen bonds with biological macromolecules. This interaction may influence the structure and function of proteins and enzymes, making it a valuable tool in biochemical studies .

Case Studies and Research Findings

  • Antimicrobial Activity : A study on extracts containing this compound showed promising antimicrobial effects against various pathogens. The compound was isolated from plant sources such as Magnolia officinalis and Achillea species, where it exhibited significant inhibitory activity against bacteria and fungi .
  • Enzyme Interaction Studies : In vitro studies have demonstrated that this compound can interact with specific enzymes involved in metabolic pathways, suggesting its potential as a lead compound for drug development targeting metabolic disorders.
  • Antileishmanial Activity : In a study assessing the antileishmanial properties of plant extracts containing bicyclic compounds, this compound was identified as a component contributing to the observed activity against Leishmania major, with an IC50 value indicating effective inhibition at low concentrations .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

CompoundStructural FeaturesBiological Activity
(1R,2R,6S)-7-Oxathis compoundContains an oxygen atom in the ringDifferent enzyme interaction profiles
(1R,2S,6S)-6-Methyl-7-oxathis compoundAdditional methyl groupAltered pharmacological properties

Properties

IUPAC Name

bicyclo[4.1.0]heptan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c8-7-3-1-2-5-4-6(5)7/h5-8H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUZVFUMVDCKMOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC2C(C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10336387
Record name Bicyclo[4.1.0]heptan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10336387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6376-96-1
Record name Bicyclo[4.1.0]heptan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10336387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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